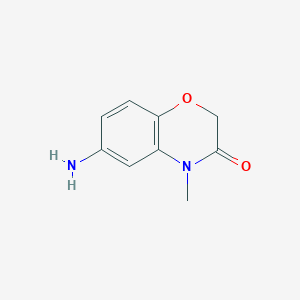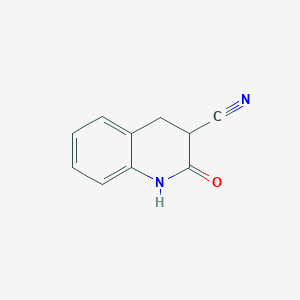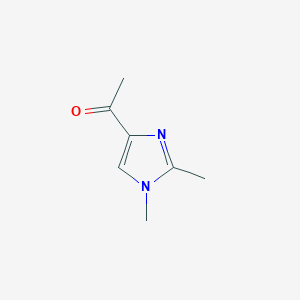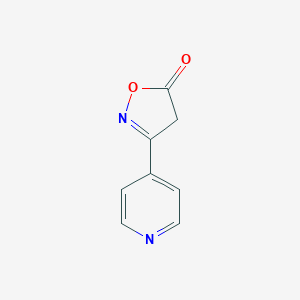
3-(Pyridin-4-yl)isoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-4-yl)isoxazol-5(4H)-one is a chemical compound that has drawn interest in various scientific fields due to its unique structure and potential for diverse chemical reactions and applications. Its structure comprises a fused isoxazole ring with a pyridinyl substituent, which is foundational in synthesizing electrochromic compounds, pharmaceuticals, and materials science research.
Synthesis Analysis
The synthesis of 3-(Pyridin-4-yl)isoxazol-5(4H)-one derivatives often involves strategies like 1,3-dipolar cycloaddition reactions, which are crucial for generating highly functionalized isoxazoles. For instance, the domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate provide a convenient scaffold for further derivatization into diverse isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
Structural elucidation of these compounds is often achieved through spectral analysis, X-ray diffraction, and computational methods. These studies help in understanding the conformational preferences, electronic properties, and potential reactivity of the compound. For example, the structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione demonstrated the diketo monomer as the favored tautomer isomer structure, revealing insights into its stability and electronic features (Prasad et al., 2018).
Chemical Reactions and Properties
3-(Pyridin-4-yl)isoxazol-5(4H)-one derivatives exhibit a range of chemical reactivities, such as participation in cycloaddition reactions, electrophilic substitutions, and complexation with metals. These reactions are foundational for creating diverse functional materials and biological molecules.
Physical Properties Analysis
The physical properties of these compounds, including their electrochemical and optical properties, have been explored for their application in electrochromic devices. For instance, electrochromic cells based on 3-aryl-4,5-bis(pyridin-4-yl)isoxazoles derivatives show reversible coloring upon the application of voltage, indicating their potential in smart window applications (Chicheva et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, complexation behavior with metal ions, and photophysical properties, have been studied extensively. The versatility of 3-(Pyridin-4-yl)isoxazol-5(4H)-one in forming complexes with metals like zinc(II), magnesium(II), and calcium(II) underlines its potential in materials science and coordination chemistry (Matczak-Jon et al., 2010).
Applications De Recherche Scientifique
Synthesis and Reactivity :
- "3-(Pyridin-4-yl)isoxazol-5(4H)-one" derivatives have been synthesized for further chemical reactions. These derivatives exhibit varied reactivity, forming different heterocyclic compounds and functionalized isoxazoles with potential applications in synthetic chemistry (El‐Badawi et al., 2008).
Electrochromic Compounds :
- A study on electrochromic compounds based on 3-aryl-4,5-bis(pyridin-4-yl)isoxazoles derivatives revealed their potential in electrochromic devices. These compounds showed reversible coloring upon voltage application, indicating their application in electronic displays and smart windows (Chicheva et al., 2019).
Scaffolds for Heterocycles Synthesis :
- Derivatives of "3-(Pyridin-4-yl)isoxazol-5(4H)-one" have been used as scaffolds for synthesizing highly functionalized isoxazoles. This indicates their utility in creating diverse organic molecules with potential pharmaceutical applications (Ruano et al., 2005).
Antimicrobial Activity :
- Some derivatives of "3-(Pyridin-4-yl)isoxazol-5(4H)-one" have been evaluated for their antimicrobial activities. This exploration into the biological activities of these compounds underscores their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Photoinduced Tautomerization Studies :
- The derivatives of "3-(Pyridin-4-yl)isoxazol-5(4H)-one" have been involved in studies of photoinduced tautomerization, indicating their significance in photophysical and photochemical research (Vetokhina et al., 2012).
Organic Light-Emitting Diodes (OLEDs) :
- Compounds containing 3-(Pyridin-4-yl)isoxazol-5(4H)-one structure have been utilized in the development of organic light-emitting diodes, indicating their potential application in advanced electronic and photonic devices (Li et al., 2016).
Propriétés
IUPAC Name |
3-pyridin-4-yl-4H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-7(10-12-8)6-1-3-9-4-2-6/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEKULAASCJPNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377517 |
Source


|
| Record name | 3-pyridin-4-yl-4H-1,2-oxazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)isoxazol-5(4H)-one | |
CAS RN |
101084-52-0 |
Source


|
| Record name | 3-pyridin-4-yl-4H-1,2-oxazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

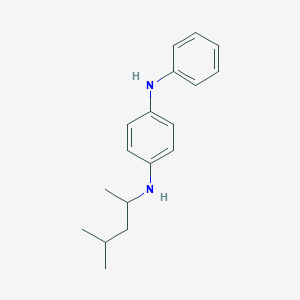
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
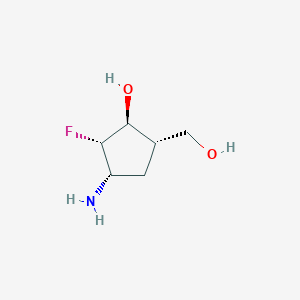

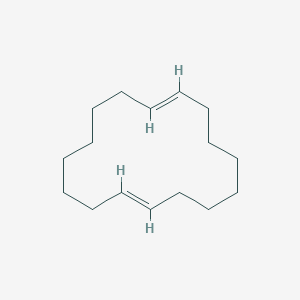
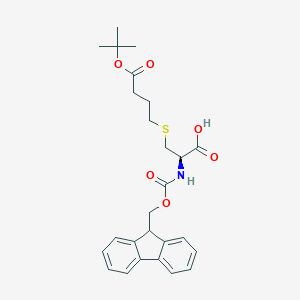
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)

